3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Description
3-Cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide is a heterocyclic hybrid compound combining pyrazole and 1,3,4-thiadiazole moieties. The cyclopropyl group at the pyrazole 3-position and the phenyl group at the 1-position distinguish its structure from related analogs. The Z-configuration of the thiadiazolylidene moiety is critical for its electronic and steric interactions, influencing both physicochemical properties and biological activity . While detailed data on its synthesis and applications are sparse in the provided evidence, structural parallels with compounds in , and 8 suggest it may share synthetic pathways and functional roles with other thiadiazole-pyrazole derivatives.
Properties
IUPAC Name |
5-cyclopropyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(17-15-18-16-9-22-15)13-8-12(10-6-7-10)19-20(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPYMALJEOVEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)NC3=NN=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable aldehyde or ketone.
Coupling of the pyrazole and thiadiazole rings: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the combination of different functional groups.
Biology:
- Investigated for potential antimicrobial and antifungal activities.
- Studied for its potential as an enzyme inhibitor.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry:
- Potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiadiazole ring, in particular, is known to interact with metal ions, which could play a role in its biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structure is compared to analogs in Table 1, highlighting key substituents and molecular features.
Key Observations :
- Substituent Impact : Bulky groups (e.g., cyclopropyl in the target compound vs. methoxymethyl in ) influence molecular weight and steric hindrance. Electron-withdrawing groups (e.g., chlorine in 6f ) increase melting points by enhancing dipole interactions.
- Thermal Stability : The target compound’s melting point is unreported, but analogs with aromatic or rigid structures (e.g., 6f at 295°C ) exhibit higher thermal stability than aliphatic derivatives (e.g., 11d at 171°C ).
Spectral and Analytical Data
- IR/NMR Trends : Thiadiazole derivatives in and show characteristic peaks (e.g., C=O at ~1655–1693 cm⁻¹, C≡N at ~2199 cm⁻¹) . The target compound’s spectra would likely exhibit similar patterns.
- Elemental Analysis : Compound 6f () shows precise alignment between calculated and found values (e.g., C: 52.64% vs. 52.58%), underscoring rigorous characterization standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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